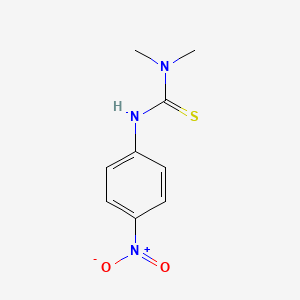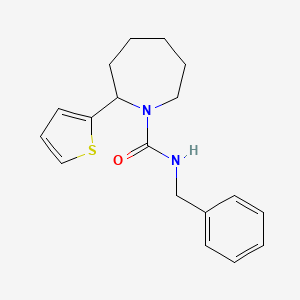
N,N-dimethyl-N'-(4-nitrophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-N'-(4-nitrophenyl)thiourea, commonly known as DMNT, is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. DMNT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been widely studied in both in vitro and in vivo models.
Applications De Recherche Scientifique
DMNT has been extensively studied for its various scientific research applications. It has been reported to exhibit anti-tumor activity by inducing apoptosis in cancer cells. DMNT has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, DMNT has been reported to have anti-viral activity against HIV-1 by inhibiting viral replication.
Mécanisme D'action
The mechanism of action of DMNT has been widely studied in both in vitro and in vivo models. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. DMNT has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB. In addition, DMNT has been reported to inhibit viral replication by blocking the reverse transcriptase activity of HIV-1.
Biochemical and Physiological Effects:
DMNT has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of oxidative stress. DMNT has also been reported to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
DMNT has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DMNT has also been reported to have low toxicity in vitro and in vivo models. However, DMNT has some limitations for lab experiments. It is a hydrophobic compound that can be difficult to dissolve in aqueous solutions. DMNT can also exhibit non-specific binding to proteins and other biomolecules.
Orientations Futures
There are several future directions for DMNT research. One area of interest is the development of DMNT derivatives with improved anti-tumor activity and selectivity. Another area of interest is the investigation of the anti-inflammatory and anti-viral effects of DMNT in animal models. In addition, the development of DMNT-based drug delivery systems for targeted therapy is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the biological effects of DMNT is an important area of future research.
Conclusion:
In conclusion, DMNT is a synthetic compound that has been extensively studied for its various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DMNT has shown promise as a potential anti-tumor, anti-inflammatory, and anti-viral agent, and future research may lead to the development of DMNT-based therapeutics.
Méthodes De Synthèse
DMNT can be synthesized through various methods, including the reaction of 4-nitroaniline with dimethylthiocarbamoyl chloride in the presence of triethylamine, or the reaction of 4-nitrophenyl isothiocyanate with dimethylamine. Both methods have been reported to yield DMNT in good to excellent yields. The purity of DMNT can be improved through recrystallization from ethanol or other solvents.
Propriétés
IUPAC Name |
1,1-dimethyl-3-(4-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-11(2)9(15)10-7-3-5-8(6-4-7)12(13)14/h3-6H,1-2H3,(H,10,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYXLPJFJPKZAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B5135172.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5135178.png)
![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4-methyl-2-nitrobenzene](/img/structure/B5135179.png)
![dimethyl 5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalate](/img/structure/B5135194.png)
![1-sec-butyl-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5135196.png)
![5-chloro-2-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5135199.png)
![2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B5135206.png)
![(3R*,4R*)-1-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5135209.png)
![N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5135221.png)
![5-(1,3-benzodioxol-5-yl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5135228.png)
![5-[(1,3-benzothiazol-2-ylthio)acetyl]-3-butyl-5-methyldihydro-2(3H)-furanone](/img/structure/B5135244.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5135258.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5135259.png)